molecular formula C23H23N3O7S B15152454 N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B15152454
M. Wt: 485.5 g/mol
InChI Key: BCXFWELEHYEEOK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the individual components. The benzyloxyphenyl and methoxy-nitrophenyl groups are synthesized separately and then coupled with glycinamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[4-(benzyloxy)phenyl]-N~2~-(2-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitro groups, along with the benzyloxy and methylsulfonyl moieties, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C23H23N3O7S

Molecular Weight

485.5 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H23N3O7S/c1-32-22-13-10-19(26(28)29)14-21(22)25(34(2,30)31)15-23(27)24-18-8-11-20(12-9-18)33-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,24,27)

InChI Key

BCXFWELEHYEEOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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